molecular formula C13H18O2S B12574265 4-(Benzylsulfanyl)-2,2-dimethylbutanoic acid CAS No. 499194-48-8

4-(Benzylsulfanyl)-2,2-dimethylbutanoic acid

Cat. No.: B12574265
CAS No.: 499194-48-8
M. Wt: 238.35 g/mol
InChI Key: OOMIVOCDULFNAW-UHFFFAOYSA-N
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Description

4-(Benzylsulfanyl)-2,2-dimethylbutanoic acid is an organic compound characterized by the presence of a benzylsulfanyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfanyl)-2,2-dimethylbutanoic acid typically involves the reaction of 4-chlorobutyric acid with benzyl mercaptan under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the benzylsulfanyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfanyl)-2,2-dimethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alcohols (for esterification), amines (for amidation), thionyl chloride (for conversion to acid chlorides).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Esters, amides, acid chlorides.

Scientific Research Applications

4-(Benzylsulfanyl)-2,2-dimethylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Benzylsulfanyl)-2,2-dimethylbutanoic acid and its derivatives involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Substituted benzylsulfanyl)pyridine-2-carboxamides: These compounds share a similar benzylsulfanyl group but differ in their core structure.

    2-(4-Methyl-benzylsulfanyl)-benzoic Acid: This compound has a similar benzylsulfanyl group but is attached to a benzoic acid backbone.

Uniqueness

4-(Benzylsulfanyl)-2,2-dimethylbutanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

499194-48-8

Molecular Formula

C13H18O2S

Molecular Weight

238.35 g/mol

IUPAC Name

4-benzylsulfanyl-2,2-dimethylbutanoic acid

InChI

InChI=1S/C13H18O2S/c1-13(2,12(14)15)8-9-16-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,14,15)

InChI Key

OOMIVOCDULFNAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCSCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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